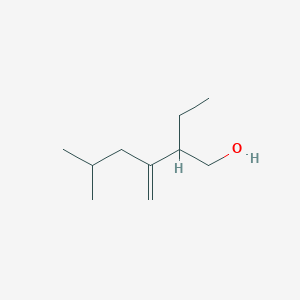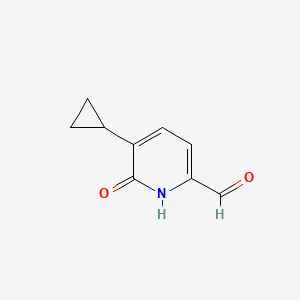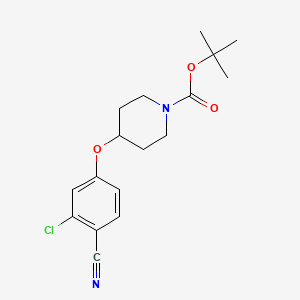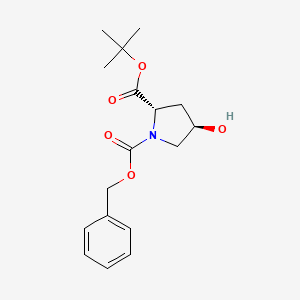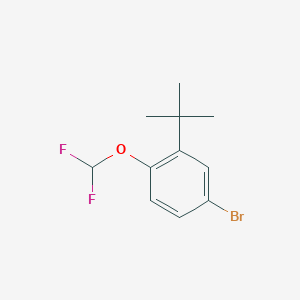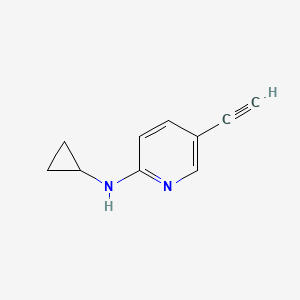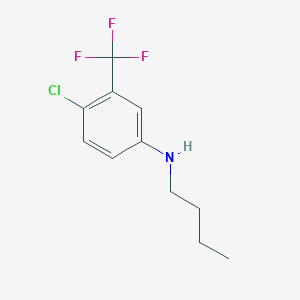![molecular formula C13H16N4O2 B8426565 N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline](/img/structure/B8426565.png)
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline
描述
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline is a compound that features both an imidazole ring and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with 3-chloropropyl imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Various substituted imidazole derivatives.
科学研究应用
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (3-Imidazol-1-ylpropyl)-(4-nitrophenyl)amine
- (3-Imidazol-1-ylpropyl)-(3-methylphenyl)amine
- (3-Imidazol-1-ylpropyl)-(3-nitrophenyl)amine
Uniqueness
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This combination can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .
属性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
N-(3-imidazol-1-ylpropyl)-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C13H16N4O2/c1-11-9-12(3-4-13(11)17(18)19)15-5-2-7-16-8-6-14-10-16/h3-4,6,8-10,15H,2,5,7H2,1H3 |
InChI 键 |
WWERADVQPLYCNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NCCCN2C=CN=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
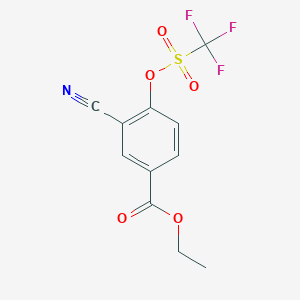
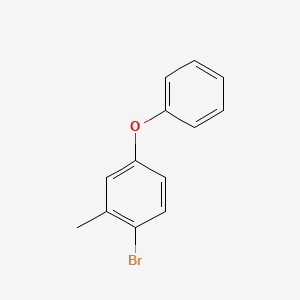
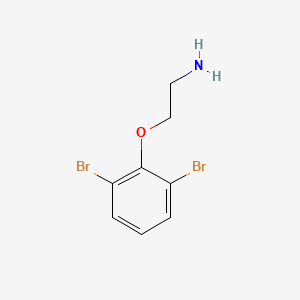


![3-{2-[4-Methylpyridin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B8426520.png)
![2,3-Dimethoxy-5,6,8,9,14,14a-hexahydroisoquino[1,2-b][3]benzazepine](/img/structure/B8426532.png)
